molecular formula C10H12FNO B13611235 4-Fluoro-2-(pyrrolidin-2-yl)phenol

4-Fluoro-2-(pyrrolidin-2-yl)phenol

Cat. No.: B13611235
M. Wt: 181.21 g/mol
InChI Key: PIHKPXDJNMQHGB-UHFFFAOYSA-N
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Description

4-Fluoro-2-(pyrrolidin-2-yl)phenol is a chemical compound characterized by the presence of a fluorine atom, a pyrrolidine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of organoboron reagents and palladium catalysts . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-(pyrrolidin-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the phenol to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

4-Fluoro-2-(pyrrolidin-2-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(pyrrolidin-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring and phenol group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. The fluorine atom can enhance the compound’s binding affinity and selectivity by participating in halogen bonding and modifying the electronic properties of the molecule .

Comparison with Similar Compounds

  • 4-Fluoro-2-(pyrrolidin-1-yl)phenol
  • 4-Fluoro-2-(pyrrolidin-3-yl)phenol
  • 4-Fluoro-2-(pyrrolidin-2-yl)aniline

Uniqueness: 4-Fluoro-2-(pyrrolidin-2-yl)phenol is unique due to the specific positioning of the fluorine atom and the pyrrolidine ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and modify its interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

4-fluoro-2-pyrrolidin-2-ylphenol

InChI

InChI=1S/C10H12FNO/c11-7-3-4-10(13)8(6-7)9-2-1-5-12-9/h3-4,6,9,12-13H,1-2,5H2

InChI Key

PIHKPXDJNMQHGB-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)F)O

Origin of Product

United States

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